
p-Methyl Atomoxetine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methyl Atomoxetine Hydrochloride: is a selective norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). It is a derivative of atomoxetine, with the addition of a methyl group at the para position of the phenyl ring. This modification enhances its pharmacological properties, making it a potent and selective inhibitor of the presynaptic norepinephrine transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method includes the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with dimethylsulfoxide (DMSO) in the presence of an alkali metal . The resulting intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves the addition of hydrochloric acid to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent, with or without a base and water . This method improves reaction yields and facilitates commercial synthesis.
Chemical Reactions Analysis
Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include hydroxylated, demethylated, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, p-Methyl Atomoxetine Hydrochloride is used as a reference compound in the study of selective norepinephrine reuptake inhibitors. It serves as a model compound for the development of new SNRIs .
Biology: In biological research, this compound is used to study the role of norepinephrine in various physiological processes. It helps in understanding the mechanisms of neurotransmitter regulation and its impact on behavior and cognition .
Medicine: Medically, this compound is used in the treatment of ADHD. It has been shown to improve attention, reduce hyperactivity, and control impulsive behavior in patients .
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for ADHD. It is also used in the development of new therapeutic agents targeting the norepinephrine transporter .
Mechanism of Action
p-Methyl Atomoxetine Hydrochloride exerts its effects by selectively inhibiting the presynaptic norepinephrine transporter. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving attention and focus . The compound also has a minor effect on dopamine levels in the prefrontal cortex, contributing to its therapeutic effects without significant abuse potential .
Comparison with Similar Compounds
Atomoxetine: The parent compound, used in the treatment of ADHD.
Methylphenidate: Another ADHD medication, but with a different mechanism of action as a dopamine reuptake inhibitor.
Desipramine: A tricyclic antidepressant with norepinephrine reuptake inhibition properties.
Uniqueness: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its enhanced pharmacological properties compared to atomoxetine. Its modification with a methyl group at the para position of the phenyl ring provides improved efficacy and reduced side effects .
Properties
Molecular Formula |
C17H22ClNO |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15;/h3-11,17-18H,12-13H2,1-2H3;1H |
InChI Key |
JVGQLTAODNXGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


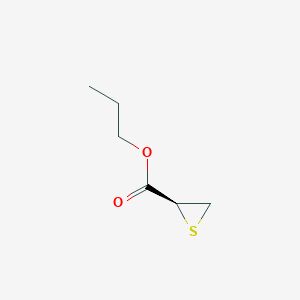
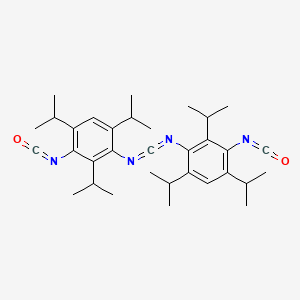
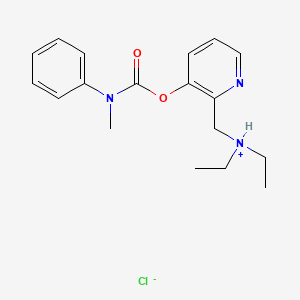
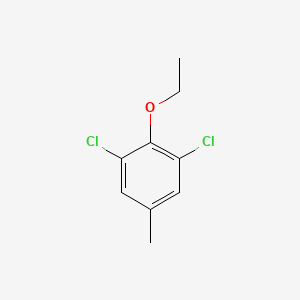
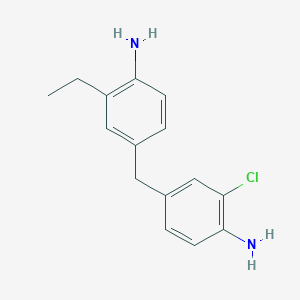
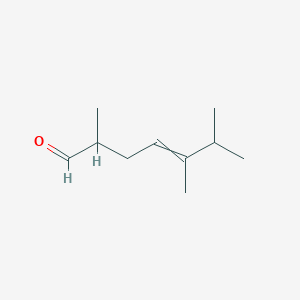
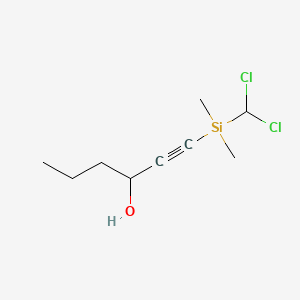

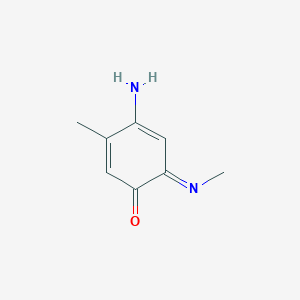
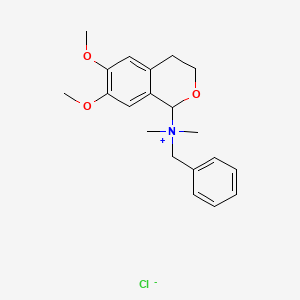
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)
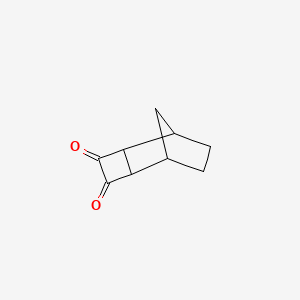
![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)

